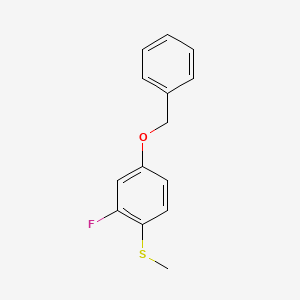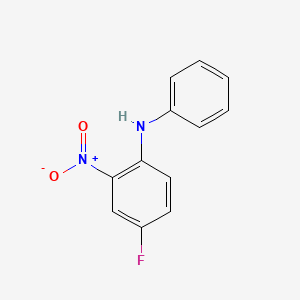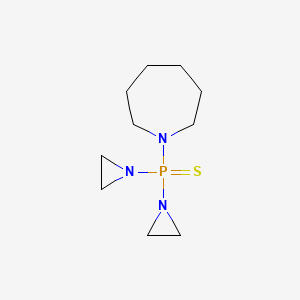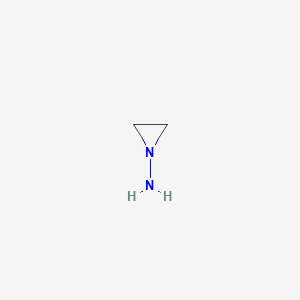
Aziridin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aziridin-1-amine is an organic compound that features a three-membered ring containing nitrogen. This structure is known as an aziridine ring, which is characterized by significant ring strain due to its small size. This compound is a colorless, volatile liquid that is highly reactive and toxic.
準備方法
Synthetic Routes and Reaction Conditions
Aziridin-1-amine can be synthesized through several methods. One common approach involves the reaction of primary amines with alkenes under basic conditions. This method typically requires the formation of a dicationic intermediate, which then undergoes aziridination . Another method involves the use of electrophilic nitrogen sources, such as iminoiodinane or organoazide, to transform alkenes into aziridines .
Industrial Production Methods
Industrially, this compound is produced from aminoethanol via two related routes. The Nippon Shokubai process employs an oxide catalyst and high temperatures to dehydrate aminoethanol. Alternatively, the Wenker synthesis converts aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination .
化学反応の分析
Types of Reactions
Aziridin-1-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert this compound to ethylenediamine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products
The major products formed from these reactions include aziridine N-oxides, ethylenediamine, and various amine derivatives depending on the nucleophile used .
科学的研究の応用
Aziridin-1-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of aziridin-1-amine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as DNA and proteins, potentially leading to biological effects such as cytotoxicity .
類似化合物との比較
Similar Compounds
Azetidine: Another three-membered nitrogen-containing ring, but with a four-membered ring structure.
Ethylene oxide: A three-membered ring containing oxygen instead of nitrogen.
Cyclopropane: A three-membered carbon ring with similar ring strain.
Uniqueness
Aziridin-1-amine is unique due to its nitrogen-containing three-membered ring, which imparts distinct reactivity and potential biological activity. Unlike azetidine, which has a larger ring, this compound’s smaller ring size results in greater ring strain and reactivity. Compared to ethylene oxide and cyclopropane, the presence of nitrogen in this compound allows for different types of chemical interactions and applications .
特性
CAS番号 |
1721-30-8 |
|---|---|
分子式 |
C2H6N2 |
分子量 |
58.08 g/mol |
IUPAC名 |
aziridin-1-amine |
InChI |
InChI=1S/C2H6N2/c3-4-1-2-4/h1-3H2 |
InChIキー |
RLFFLEZFARXFQF-UHFFFAOYSA-N |
正規SMILES |
C1CN1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
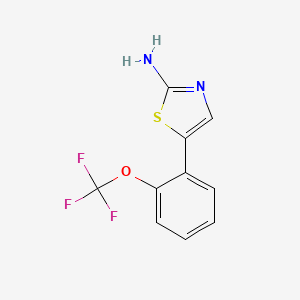
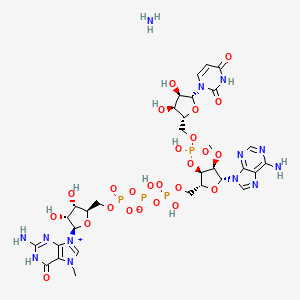
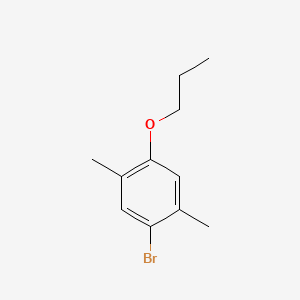
![methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide](/img/structure/B14762663.png)
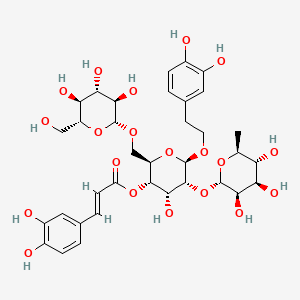
![3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde](/img/structure/B14762673.png)
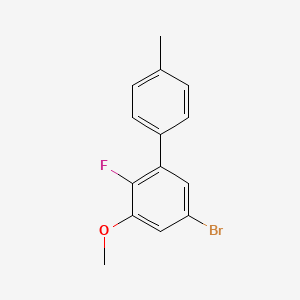
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
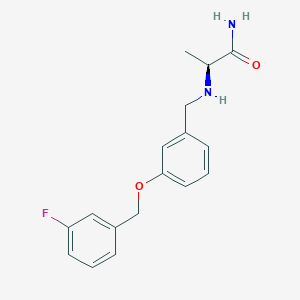
![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-4-yl)methyl)propanamide hydrochloride](/img/structure/B14762707.png)
